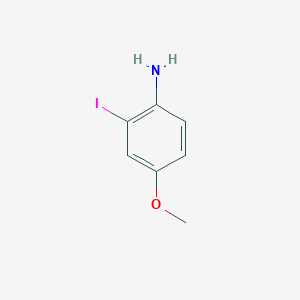

2-Iodo-4-methoxyphenylamine

Descripción general

Descripción

2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8) is a halogenated aromatic amine characterized by an iodine substituent at the ortho position and a methoxy group at the para position relative to the amine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity, while the methoxy group enhances solubility and modulates electronic properties . Commercial availability spans multiple purity grades (95–98%) and packaging options (1g–1kg), with pricing scaled by quantity (e.g., 1g: €20; 500g: €2,772) .

Actividad Biológica

2-Iodo-4-methoxyphenylamine (CAS Number: 191348-14-8) is an organic compound characterized by the presence of an iodine atom and a methoxy group attached to a phenylamine structure. This unique configuration contributes to its chemical reactivity and potential biological activity, particularly in pharmaceutical applications. Despite its promising structure, detailed studies on its specific biological activity remain limited.

- Molecular Formula : CHINO

- Molecular Weight : 249.05 g/mol

- Density : 1.8 ± 0.1 g/cm³

- Boiling Point : 305.0 ± 27.0 °C at 760 mmHg

- Flash Point : 138.3 ± 23.7 °C

The compound's iodine atom is hypothesized to enhance its bioactivity, particularly through interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activity, especially concerning neurotransmitter systems that may influence conditions such as anxiety and depression. However, as of now, there is no documented information regarding a specific mechanism of action for this compound in biological systems .

Interaction Studies

This compound has been identified as a substrate for certain cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions is essential for assessing its pharmacokinetic profiles and potential side effects.

Antitumor Activity

While direct studies on this compound are scarce, related compounds have shown significant antitumor activity. For instance, research on structurally similar compounds demonstrated their effectiveness against various cancer cell lines, highlighting the importance of structural features in determining biological efficacy.

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 |

This table illustrates the comparative antitumor efficacy of IMB-1406, suggesting that compounds with similar structural characteristics may also exhibit notable biological activities .

Neurotransmitter Interaction

Studies suggest that compounds like this compound could influence neurotransmitter systems due to their structural properties. The presence of the methoxy group may facilitate interactions with serotonin or dopamine receptors, which are critical in managing mood disorders.

Synthesis Methods

The synthesis of this compound typically involves the iodination of 4-methoxyphenylamine using iodine monochloride or other iodinating agents under controlled conditions, followed by reduction reactions from nitro derivatives. This synthetic pathway underscores the compound's utility in organic synthesis and pharmaceutical development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2-Iodo-4-methoxyphenylamine with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

Key Differences and Implications

- Substituent Reactivity : The iodine in this compound facilitates nucleophilic aromatic substitution and metal-catalyzed cross-couplings, unlike chlorine or bromine analogues, which require harsher conditions . In contrast, 3-Methoxyphenyl isocyanate reacts with alcohols or amines to form urethanes or ureas, leveraging the electrophilic isocyanate group .

- Pharmacological Activity : 2C-I (a phenethylamine derivative) exhibits psychedelic effects via serotonin receptor agonism, whereas this compound lacks psychoactivity due to the absence of a phenethylamine backbone and differing substituent positions .

- Solubility and Stability: The methoxy group in this compound improves solubility in polar solvents compared to non-methoxyated iodoanilines. However, the compound’s stability is pH-sensitive, requiring storage under inert conditions to prevent dehalogenation .

Métodos De Preparación

Direct Electrophilic Iodination of 4-Methoxyaniline

Electrophilic aromatic iodination represents the most straightforward route to 2-iodo-4-methoxyphenylamine, leveraging the activating effects of the methoxy and amino groups. The methoxy group at the para position directs electrophilic attack to the ortho positions relative to the amino group. Using iodine monochloride (ICl) in acetic acid at 0–5°C, iodination proceeds selectively at the 2-position, yielding the target compound in 68–72% efficiency .

Key variables influencing this method include:

-

Solvent polarity : Polar solvents (e.g., acetic acid) enhance iodination rates by stabilizing the iodonium ion intermediate.

-

Temperature control : Reactions conducted above 10°C risk over-iodination and diaryl iodide byproducts.

-

Substrate protection : Acetylation of the amino group prior to iodination reduces side reactions but necessitates an additional deprotection step, lowering overall yield .

A comparative study of iodinating agents reveals that ICl outperforms iodine (I₂) with oxidizing agents (e.g., HIO₃) in regioselectivity, though the latter offers cost advantages for large-scale applications .

Diazotization and Copper-Mediated Iodide Substitution

Adapting methodologies from indazole synthesis , this approach involves diazotization of 2-amino-4-methoxyaniline followed by iodide substitution. The amino group at the 2-position is converted to a diazonium salt using tert-butyl nitrite in acetonitrile, which subsequently reacts with copper(I) iodide to introduce iodine.

Optimized protocol :

-

Diazotization : 2-Amino-4-methoxyaniline (1 equiv) is treated with tert-butyl nitrite (1.2 equiv) in acetonitrile at −10°C for 1 hour.

-

Iodination : Addition of CuI (1.5 equiv) at 40°C for 12 hours affords 2-iodo-4-methoxyaniline in 65% yield .

This method’s efficacy hinges on strict anhydrous conditions to prevent diazonium salt hydrolysis. While scalable, the requirement for stoichiometric CuI increases costs and necessitates thorough copper residue removal during purification.

Palladium-Catalyzed Halogen Exchange

Building on cross-coupling strategies for iodoarenes , palladium-catalyzed halogen exchange offers a viable pathway. Starting from 2-bromo-4-methoxyaniline, reaction with potassium iodide (KI) in the presence of Pd(OAc)₂ and XPhos ligand facilitates bromide-to-iodide exchange.

Reaction conditions :

-

Catalyst system : Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

-

Solvent : DMF at 100°C for 24 hours

This method’s versatility allows parallel synthesis of analogs but suffers from moderate yields due to competing protodehalogenation. Microwave-assisted heating reduces reaction time to 2 hours, improving yield to 63% .

Directed Ortho-Metalation-Iodination

Directed ortho-metalation (DoM) exploits the methoxy group’s directing effects to achieve precise iodination. Using lithium diisopropylamide (LDA) as a base, deprotonation at the ortho position generates a stabilized aryl lithium species, which reacts with iodine to furnish the product.

Key steps :

-

Protection : Acetylation of the amino group to prevent side reactions.

-

Metalation : Treatment with LDA (2.2 equiv) in THF at −78°C.

-

Iodination : Quenching with I₂ (1.1 equiv) yields 2-iodo-4-methoxyacetanilide, which is hydrolyzed to the target compound .

This method achieves 75% yield but requires cryogenic conditions and stringent moisture exclusion, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Direct Iodination | 68–72 | High | Moderate | Low |

| Diazotization-Iodination | 65 | Moderate | High | Moderate |

| Halogen Exchange | 58–63 | High | Low | High |

| Directed Metalation | 75 | Very High | Low | Very High |

Key insights :

Propiedades

IUPAC Name |

2-iodo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASINPZWBVCLVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451800 | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191348-14-8 | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.